[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride
Description
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13;;/h1-4H,5-9,12H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCFNWXBNPUZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Skraup Cyclization for Dihydroisoquinoline Formation
The Skraup cyclization, traditionally used for quinoline synthesis, has been adapted for tetrahydroisoquinoline derivatives. A modified protocol involves reacting substituted anilines with ketones under lanthanide catalysis. For example, aniline derivatives bearing protected ethylamine side chains (e.g., 2-(phthalimidoyl)ethylaniline ) undergo cyclization with acetone in acetonitrile using scandium triflate (Sc(OTf)₃) as a catalyst. This forms the 1,2-dihydroquinoline intermediate 3 , which is subsequently acetylated and hydrogenated to yield the tetrahydroisoquinoline core 5 (Scheme 1).
Critical Parameters :
Rearrangement and Functionalization
The tetrahydroquinoline intermediate 5 undergoes acid-mediated rearrangement to form 1,1,3-trimethylindan-4-amine 6 . While this step is specific to agrochemical syntheses, analogous rearrangements could position substituents for subsequent ethylamine introduction. For instance, substituting the methyl groups with bromine or hydroxyl moieties enables nucleophilic displacement with ethylamine precursors.
Reductive Amination for Ethylamine Side Chain Introduction
Oxidative Ring Opening/Closing Strategy
A de novo route to tetrahydroisoquinolines involves oxidative cleavage of indene derivatives followed by reductive amination. Indene undergoes OsO₄-catalyzed dihydroxylation and NaIO₄-mediated oxidation to generate a diformyl intermediate. Reacting this intermediate with ethylamine in the presence of NaBH₃CN induces cyclization via double reductive amination, forming the tetrahydroisoquinoline scaffold with an ethylamine side chain (Scheme 2).
Optimized Conditions :
Substrate Scope and Limitations
This method tolerates electron-withdrawing and donating groups on the indene starting material. For example, 7-bromo-1H-indene produces brominated tetrahydroisoquinolines, suggesting halogenated analogs of the target compound are accessible. However, steric hindrance from bulky amines reduces cyclization efficiency.
Alkylation of Tetrahydroisoquinoline Nitrogen
Gabriel Synthesis for Primary Amine Installation
The Gabriel synthesis offers a two-step route to introduce the ethylamine group. Tetrahydroisoquinoline is alkylated with N-phthalimidoyl ethyl bromide under basic conditions, forming the phthalimide-protected intermediate. Hydrazine-mediated deprotection then yields the free ethylamine (Scheme 3).
Reaction Metrics :
- Alkylation: K₂CO₃, DMF, 80°C, 12 h
- Deprotection: NH₂NH₂·H₂O, EtOH, reflux
- Overall Yield: 40–55%
Challenges in Regioselectivity
Direct alkylation risks over-alkylation due to the secondary amine’s nucleophilicity. Employing bulky bases (e.g., LiHMDS) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves mono-alkylation selectivity.
Bischler-Napieralski Cyclization with β-Phenethylamide Precursors
Cyclodehydration for Isoquinoline Core Formation
The Bischler-Napieralski reaction cyclizes β-phenethylamides to dihydroisoquinolines. Starting with N-(2-phenethyl)acetamide , treatment with POCl₃ or PCl₅ induces cyclodehydration, yielding 3,4-dihydroisoquinoline. Subsequent hydrogenation (H₂, Pd/C) saturates the heterocycle, and bromination at the 2-position enables SN2 displacement with ethylamine (Scheme 4).
Key Steps :
- Cyclodehydration: POCl₃, reflux, 4 h
- Hydrogenation: 10% Pd/C, H₂ (3 bar), 50°C
- Bromination: NBS, AIBN, CCl₄, 80°C
- Amination: Ethylamine, K₂CO₃, DMF
Dihydrochloride Salt Formation
The free amine is dissolved in anhydrous Et₂O, and HCl gas is bubbled through the solution until precipitation completes. Recrystallization from ethanol/Et₂O affords the dihydrochloride salt in >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Skraup Cyclization | Protected aniline | Lanthanide catalysis | 76–86 | 90 |
| Reductive Amination | Indene | NaBH₃CN cyclization | 50–65 | 85 |
| Gabriel Synthesis | Tetrahydroisoquinoline | Alkylation/deprotection | 40–55 | 88 |
| Bischler-Napieralski | β-Phenethylamide | Cyclodehydration | 60–70 | 92 |
Chemical Reactions Analysis
N-Alkylation Reactions
The primary amine group in the ethylamine side chain undergoes alkylation to form quaternary ammonium salts. This reaction is critical for modifying the compound’s pharmacological properties.
Example Reaction :
-
Reagents : Methyl iodide, potassium carbonate
-
Conditions : Room temperature, 3 hours
-
Product : N-Methylated derivative
Mechanism :
The reaction proceeds via nucleophilic substitution (S<sub>N</sub>2), where the amine attacks the electrophilic carbon of the alkyl halide.
Acylation Reactions
The amine reacts with acylating agents to form amides, enhancing stability and altering solubility.
Example Reaction :
-
Reagents : Bromoacetyl chloride, triethylamine
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Conditions : Dichloromethane, 0°C → room temperature, 16 hours
-
Product : N-Bromoacetylated derivative
-
Yield : 30%
Key Data :
| Acylating Agent | Solvent | Temp. | Yield |
|---|---|---|---|
| Acetic anhydride | DMF | 80°C | 45% |
| Benzoyl chloride | THF | 25°C | 38% |
Condensation Reactions
The amine participates in Schiff base formation with aldehydes or ketones, enabling applications in coordination chemistry.
Example Reaction :
-
Reagents : Benzaldehyde, acetic acid
-
Conditions : Reflux, 12 hours
-
Product : Schiff base complex
-
Yield : 72%
Mechanism :
The amine reacts with the carbonyl group to form an imine linkage, releasing water.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the isoquinoline ring.
Example Reaction (Buchwald–Hartwig Amination) :
-
Catalyst : Pd(OAc)<sub>2</sub>, XPhos
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Base : Cs<sub>2</sub>CO<sub>3</sub>
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Conditions : 1,4-Dioxane, 100°C, 3 hours
-
Product : Aryl-substituted derivative
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd |
| Ligand | XPhos |
| Solvent | 1,4-Dioxane |
| Temp. | 100°C |
Oxidation Reactions
The dihydroisoquinoline moiety can undergo oxidation to form fully aromatic isoquinoline derivatives.
Example Reaction :
-
Oxidizing Agent : KMnO<sub>4</sub>
-
Conditions : H<sub>2</sub>O, 80°C, 6 hours
-
Product : Isoquinoline-ethylamine oxide
Acid-Base Reactions
As a dihydrochloride salt, the compound neutralizes strong bases to release the free amine.
Example :
-
Reagents : NaOH (1M)
-
Conditions : Aqueous solution, 25°C
-
Product : Free base form
Enzymatic Transformations
In biological systems, the compound acts as a substrate for monoamine oxidases (MAOs), leading to deamination:
Reaction :
Scientific Research Applications
Pharmacological Properties
The compound has been studied for its pharmacological properties , which include:
- Antidepressant Effects : Research indicates that derivatives of isoquinolines can interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, suggesting potential use in treating depression.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating its potential in neurodegenerative disease treatment.
- Antimicrobial Activity : Isoquinoline derivatives have shown effectiveness against various bacterial strains, highlighting their potential in developing new antimicrobial agents.
Synthesis and Chemical Properties
The synthesis of [2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride typically involves several organic synthesis techniques. These methods can be optimized to enhance yield and purity. The compound's chemical structure contributes to its biological activity, with the isoquinoline framework being integral to its pharmacokinetic properties.
Applications in Drug Development
The compound's diverse applications are primarily seen in the pharmaceutical industry:
- Lead Compound for Antidepressants : Given its interaction with neurotransmitter systems, it serves as a lead compound for developing new antidepressant medications.
- Potential for Neuroprotective Drugs : Its neuroprotective properties make it a candidate for drugs aimed at treating conditions like Alzheimer's disease or Parkinson's disease.
- Antimicrobial Formulations : The antimicrobial properties could lead to the development of new antibiotics or treatments for bacterial infections.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- Antidepressant Activity : A study demonstrated that isoquinoline derivatives exhibited significant antidepressant-like effects in animal models, correlating with increased serotonin levels in the brain.
- Neuroprotection : In vitro studies indicated that the compound could reduce neuronal cell death induced by oxidative stress, suggesting its utility in neuroprotective therapies.
- Antimicrobial Efficacy : Research showed that derivatives of isoquinolines had potent activity against Gram-positive and Gram-negative bacteria, supporting their use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of [2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to interact with neurotransmitter receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs based on structural motifs, physicochemical properties, and functional groups.
Table 1: Key Structural and Chemical Comparisons
Structural and Functional Differences
Core Scaffold: The target compound contains a 3,4-dihydroisoquinoline ring, which distinguishes it from dopamine’s catechol (3,4-dihydroxyphenyl) group. The isoquinoline moiety may enhance lipophilicity and receptor-binding selectivity compared to dopamine’s polar catechol structure . Unlike deuterated dopamine analogs (e.g., 203633-19-6), the target lacks isotopic labeling, limiting its utility in tracer studies but simplifying synthesis .
However, the absence of hydroxyl groups reduces its similarity to endogenous catecholamines . Compounds like 384815-61-6 incorporate a sulfonyl-phenyl group, which may modulate solubility or target specificity compared to the parent isoquinoline structure .
Biological Activity
[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride is a compound derived from the isoquinoline family, which is known for its diverse biological activities. Isoquinolines and their derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound consists of a dihydroisoquinoline moiety linked to an ethylamine group. Its chemical structure can be represented as follows:
This structure contributes to its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Compounds in the isoquinoline class often interact with neurotransmitter receptors. Studies indicate that this compound may act as a modulator of dopamine and serotonin receptors, influencing mood and behavior.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, including those involved in metabolic pathways related to inflammation and pain signaling. For instance, isoquinoline derivatives have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Antimicrobial Activity : A study evaluated the compound's efficacy against various bacterial strains. Results showed significant inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting potential as an antimicrobial agent .
- Anti-inflammatory Effects : In a controlled trial involving animal models of inflammation, this compound was administered to assess its impact on inflammatory markers. The results indicated a marked reduction in edema and pro-inflammatory cytokines compared to control groups .
- Neuroprotective Properties : Research involving neuronal cell cultures demonstrated that the compound could reduce apoptosis induced by oxidative stress. This suggests its potential application in neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for [2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride, and what are their critical optimization parameters?
Answer: Synthesis typically involves multi-step reactions, including alkylation and cyclization. Key parameters include:
- Temperature control : Reactions often require reflux conditions (60–80°C) for intermediates like benzyl chloride derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .
- Catalysts : Palladium or copper salts improve yield in coupling reactions .
Q. Example Protocol :
Alkylation : React 3,4-dihydroisoquinoline with ethylenediamine in DMF at 80°C for 12 hours.
Cyclization : Treat the intermediate with HCl gas in THF at 0°C for 2 hours to form the dihydrochloride salt .
Q. Table 1: Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | Benzyl chloride, DMF, 80°C, 12h | 65% | |
| Cyclization | HCl gas, THF, 0°C, 2h | 78% |
Q. How is the compound’s purity and structural integrity validated in academic research?
Answer: Standard characterization methods include:
- Spectroscopy :
- Chromatography :
Advanced Research Questions
Q. What strategies improve yield in low-efficiency alkylation steps during synthesis?
Answer:
- Optimize solvent systems : Replace DMF with dichloromethane to reduce side reactions .
- Catalyst screening : Test Pd(OAc)₂ vs. CuI for coupling efficiency .
- Temperature gradients : Gradual heating (40°C → 80°C) minimizes decomposition .
Q. Methodological Steps :
Screen solvents/catalysts in small-scale reactions.
Use DOE (Design of Experiments) to identify optimal parameters.
Validate scalability with ≥5g batches .
Q. How can researchers resolve discrepancies in reported biological activity data?
Answer:
Q. Table 2: Common Pitfalls in Activity Studies
| Issue | Solution | Reference |
|---|---|---|
| Batch variability | Re-synthesize under strict QC | |
| Impurity interference | Purify via recrystallization |
Q. What methodologies are recommended for stability studies under varying storage conditions?
Answer:
Q. Key Findings :
Q. How can QSAR models predict the compound’s interactions with biological targets?
Answer:
- Descriptor selection : Calculate logP, polar surface area, and H-bond donors using ChemAxon .
- Docking simulations : Use AutoDock Vina with receptor structures (e.g., dopamine D2 receptor, PDB 6CM4) .
- Validation : Compare predicted IC50 values with in vitro binding assays (R² > 0.85 indicates reliability) .
Q. What orthogonal methods confirm the absence of genotoxic impurities?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
